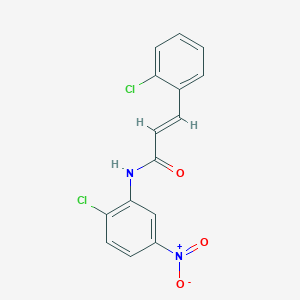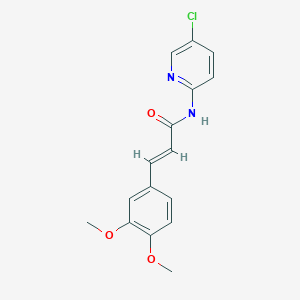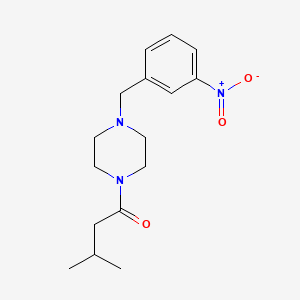
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, also known as DPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DPA is a highly versatile molecule that has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves its ability to bind to specific targets, such as proteins or enzymes, and modulate their activity. For example, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has also been shown to bind to synaptic vesicles and modulate their release of neurotransmitters.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In neurons, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide modulates the release of neurotransmitters, leading to changes in synaptic transmission. In materials science, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be used as a building block for the synthesis of functional materials with specific properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its versatility, as it can be used in various fields, such as cancer research, neuroscience, and materials science. Another advantage is its ability to bind to specific targets and modulate their activity, making it a useful tool for studying biological processes. However, one limitation of using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments.
Zukünftige Richtungen
There are many future directions for the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in scientific research. One direction is the development of new N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide derivatives with improved properties, such as increased selectivity or reduced toxicity. Another direction is the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in combination with other compounds or therapies to enhance their effectiveness. Additionally, the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in clinical trials for cancer or neurological disorders could be explored. Finally, the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in the development of new functional materials with specific properties could also be a promising direction for future research.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, or N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, is a highly versatile molecule that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide could prove to be a valuable tool for studying biological processes and developing new therapies and materials.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2,6-dimethylpyridine with 3-nitrobenzaldehyde to form a Schiff base, followed by reaction with acryloyl chloride to produce N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. The yield of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields, such as cancer research, neuroscience, and materials science. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used as a fluorescent probe for imaging synaptic vesicles and neurotransmitter release. In materials science, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
(E)-N-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-8-12(2)17-15(9-11)18-16(20)7-6-13-4-3-5-14(10-13)19(21)22/h3-10H,1-2H3,(H,17,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIYHSCNFMQTH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)


![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5880824.png)

![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)